molecular formula C12H12BrN B3240368 1-(2-Bromophenyl)cyclopentanecarbonitrile CAS No. 143328-17-0

1-(2-Bromophenyl)cyclopentanecarbonitrile

Cat. No. B3240368
CAS RN: 143328-17-0
M. Wt: 250.13 g/mol
InChI Key: LTIDJIYLIHYOBY-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

Scientific Research Applications

Synthesis of Heterocyclic Compounds

1-(2-Bromophenyl)cyclopentanecarbonitrile serves as a key intermediate in the synthesis of various heterocyclic compounds. It has been used in the synthesis of derivatives of heterospiro systems and condensed spirocyclic systems, such as 1,2,3,4-tetrahydrospiro[isoquinoline-4,1'-cyclopentane]-3-imines (Kisel, Kostyrko, & Kovtunenko, 2002). This demonstrates its versatility in organic synthesis, particularly in the creation of complex molecular architectures.

Intermediates for S1P1 Receptor Agonists

The compound is also a useful intermediate for the synthesis of S1P1 receptor agonists. A scalable synthesis and isolation of its stereoisomers have been developed, proving its significance in medicinal chemistry (Wallace et al., 2009).

Luminescent Properties in Organic Compounds

The luminescent properties of derivatives of this compound have been studied. These derivatives, particularly those involving thiophene units, exhibit green fluorescence, which is significant for applications in materials science and photoluminescence research (Xu, Yu, & Yu, 2012).

Antimicrobial Applications

Some derivatives of this compound have been synthesized with potential antimicrobial activities. This includes the synthesis of triazole derivatives, which have shown promising results in in vitro antimicrobial screenings, highlighting the potential of this compound in developing new antimicrobial agents (Zhao et al., 2012).

Cyclization Reactions in Organic Synthesis

The compound has been used in various cyclization reactions, contributing to the synthesis of complex organic structures like pyrrolo[1,2-a]quinolines and ullazines. These reactions are crucial for advancing synthetic methods in organic chemistry (Das, Ghosh, & Koenig, 2016).

Future Directions

For more detailed information, please refer to the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

1-(2-bromophenyl)cyclopentane-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrN/c13-11-6-2-1-5-10(11)12(9-14)7-3-4-8-12/h1-2,5-6H,3-4,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTIDJIYLIHYOBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C#N)C2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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